N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of benzoic acids and derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide typically involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 4-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, which is involved in the biosynthesis of fatty acids in bacteria like Helicobacter pylori . This inhibition disrupts essential biological pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
Uniqueness
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dibromo-dihydroxyphenyl group and methoxybenzamide moiety make it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C15H12Br2N2O4 |
---|---|
Molecular Weight |
444.07 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O4/c1-23-10-4-2-8(3-5-10)15(22)19-18-7-9-6-11(16)14(21)12(17)13(9)20/h2-7,20-21H,1H3,(H,19,22)/b18-7- |
InChI Key |
BMGXNERTVNWBJG-WSVATBPTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.